molecular formula C15H16NO4 B2499506 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid CAS No. 150543-37-6

5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

Cat. No. B2499506
CAS RN: 150543-37-6
M. Wt: 274.297
InChI Key: ATCSVGGHJWQTPC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid, or 5-Bz-5-Aza-1-Cbx, is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 5-Bz-5-Aza-1-Cbx has been studied for its ability to act as a chiral ligand in asymmetric catalysis, as well as its potential use as a drug-like molecule in drug discovery.

Scientific Research Applications

1. Synthesis and Chemical Properties

5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid and related compounds have been utilized in various synthetic and chemical processes. For example, Molchanov and Tran (2013) demonstrated the use of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates in highly regioselective 1,3-dipolar cycloaddition reactions (Molchanov & Tran, 2013). Similarly, Radchenko et al. (2010) synthesized novel amino acids using a spirocyclic scaffold derived from azaspiroheptane, highlighting its role in the development of sterically constrained amino acids for chemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).

2. Industrial Applications in Medicinal Chemistry

The compound has been an integral part of medicinal chemistry, particularly in the synthesis of antiviral agents. López et al. (2020) described the enantioselective preparation of 4-methylene substituted proline derivatives, which are vital in the synthesis of antiviral ledipasvir, showcasing the relevance of 5-azaspiroheptane derivatives in industrial applications (López et al., 2020).

3. Role in Drug Discovery

In the context of drug discovery, compounds related to 5-azaspiro[2.4]heptane have been used for synthesizing novel antibacterial drugs. Odagiri et al. (2013) synthesized novel quinolones with potent antibacterial activity against respiratory pathogens, highlighting the utility of azaspiroheptane derivatives in developing new treatments for respiratory tract infections (Odagiri et al., 2013).

Mechanism of Action

properties

IUPAC Name

5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-15(12)6-7-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCSVGGHJWQTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

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